l-alpha-Narcotine N-oxide

描述

Synthesis Analysis

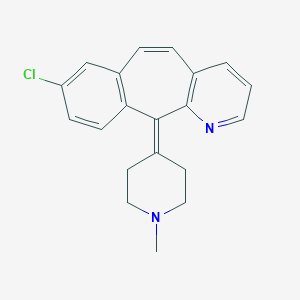

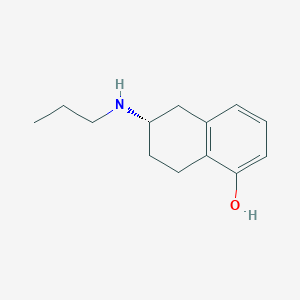

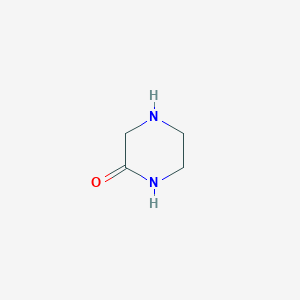

Narcotine-N-oxide exhibits characteristics similar to narcotine and other alkaloids in its catalytic hydrogen wave. The reduction waves of narcotine-N-oxide are attributed to the 2-electron reduction of the N-oxide to narcotine, involving an adsorption wave of the reductant and subsequent steps correlated with the proton adduct of the N-oxide in various pH ranges (Asahi, 1961).

Molecular Structure Analysis

The stereochemistry of narcotine, including l-alpha-narcotine, has been explored through the conversion of its stereoisomers into specific derivatives, helping establish their absolute configurations. These studies are crucial for understanding the molecular structure and activity relationship of narcotine derivatives (Ohta et al., 1964).

Chemical Reactions and Properties

The chemical behavior of narcotine derivatives, especially in the context of their N-oxides, involves various reactions, including catalytic hydrogen waves and 2-electron reduction processes. The interaction of narcotine-N-oxide with reductants and the subsequent chemical transformations are integral to its pharmacological properties (Asahi, 1961).

科学研究应用

Research Applications Overview

1. Cardiac Health and Drug Interactions

Research has explored how certain narcotic compounds interact with human cardiac potassium channels. For example, studies on l-alpha-acetylmethadol, a narcotic analgesic, have shown its effects on the HERG cardiac potassium channel, which could be relevant to understanding the cardiac impacts of similar compounds. Such interactions are crucial for assessing the safety and efficacy of medications with potential cardiac implications (Kang et al., 2003).

2. Gastrointestinal Function

Research on the gastrointestinal effects of nitric oxide synthase-deficient knockout mice provides insights into how deprivation of NO from specific synthases affects gastric emptying. This kind of study can help understand the role of nitric oxide in gastrointestinal motility and its potential modulation by various compounds (Mashimo et al., 2000).

3. Inflammatory Response and Immunomodulation

Studies have demonstrated the influence of compounds like nafamostat mesilate on suppressing overproduction of nitric oxide and expression of inducible nitric oxide synthase in macrophages treated with lipopolysaccharide. Research in this area could provide a foundation for developing therapeutic strategies against diseases characterized by inflammation and autoimmune responses (Noguchi et al., 2003).

4. Oxidative Stress and Cellular Protection

Investigations into the protective effects of compounds like N-acetyl cysteine against oxidative damage induced by pesticides highlight the potential of certain substances to mitigate oxidative stress and inflammation in critical organs such as the lungs. This research is essential for understanding how certain drugs can protect against environmental and chemical stressors (Arafa et al., 2015).

5. Nanomaterials in Biomedical Applications

The development and application of zinc oxide nanoparticles in biomedical research, particularly for their antimicrobial and anticancer activities, represent a growing area of interest. These nanoparticles' ability to generate reactive oxygen species and induce apoptosis makes them valuable for drug delivery systems and as therapeutic agents (Mishra et al., 2017).

属性

IUPAC Name |

6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGDOEGDRDVXPX-VVESCEMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969496 | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-alpha-Narcotine N-oxide | |

CAS RN |

54383-36-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)